molecular formula C19H15ClN2O3S B2452371 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421524-50-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2452371
CAS No.: 1421524-50-6
M. Wt: 386.85
InChI Key: BEZXHDSXTNHQON-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.85. The purity is usually 95%.
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Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-11-17(26-19(22-11)13-4-2-3-5-14(13)20)9-21-18(23)12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZXHDSXTNHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₅ClN₂O₃S
  • Molecular Weight : 386.85 g/mol
  • IUPAC Name : N-[[2-(2-chlorophenyl)-4-methylthiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide

The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are common structures associated with various biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of benzodioxole derivatives and reported that derivatives containing carboxamide groups showed lower IC50 values (indicative of higher potency) compared to other tested compounds. Specifically, compounds 2a and 2b demonstrated strong cytotoxicity against Hep3B liver cancer cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

The anticancer activity appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : Compound 2a was shown to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential to inhibit cancer cell proliferation by disrupting normal cell division .
  • Apoptosis Induction : The compound may also trigger apoptotic pathways, although specific apoptotic markers were not detailed in the available studies.
  • Antioxidant Activity : The compound's structure suggests it may have antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress within cells .

Antidiabetic Potential

In addition to anticancer activity, some derivatives of benzodioxole have been investigated for their antidiabetic properties. For example:

  • Case Study : Compound IIc exhibited potent inhibition of α-amylase (IC50 = 0.68 µM), suggesting its potential use in managing diabetes by regulating carbohydrate metabolism .

Summary of Findings

Activity TypeCompoundIC50 Value (µM)Target Cell Line
Anticancer Activity2a26–65Hep3B
Anticancer ActivityDoxorubicinStandard ControlHep3B
Antidiabetic ActivityIIc0.68α-Amylase

Preparation Methods

Oxidation of Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving yields of 85–92%. Alternative methods include potassium permanganate in acidic media, though with lower efficiency (70–75% yield). The carboxylic acid is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with melting points of 158–160°C.

Key Data:

Parameter Value
Starting Material Piperonal (10 g, 0.067 mol)
Oxidizing Agent Jones reagent (40 mL)
Reaction Temperature 0–5°C
Reaction Time 2 hours
Yield 8.7 g (92%)

Preparation of 5-(Aminomethyl)-2-(2-Chlorophenyl)-4-Methylthiazole

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclocondensation of 2-chlorophenyl thiourea with 4-bromo-3-oxopentanenitrile. Thiourea (1.0 equiv) and the α-bromoketone (1.2 equiv) react in refluxing ethanol (80°C, 6 hours) to afford 2-(2-chlorophenyl)-4-methylthiazole-5-carbonitrile. Subsequent reduction of the nitrile to an aminomethyl group employs hydrogen gas (1 atm) over Raney nickel in methanol, yielding the primary amine.

Optimized Conditions:

Step Reagents/Conditions Yield
Cyclocondensation EtOH, 80°C, 6 hours 78%
Nitrile Reduction H₂ (1 atm), Raney Ni, MeOH, 25°C 85%

Carboxamide Coupling: Final Assembly

Activation of Benzo[d]Dioxole-5-Carboxylic Acid

The carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) under argon. After 30 minutes at 25°C, 5-(aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole (1.2 equiv) is added, and the reaction proceeds for 48 hours.

Workup and Purification

The crude product is washed with 5% HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize excess acid), and brine. Organic layers are dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1). Recrystallization from acetone yields the target compound as off-white crystals.

Reaction Metrics:

Parameter Value
Coupling Agent EDCI (1.5 equiv)
Catalyst DMAP (0.1 equiv)
Solvent DCM (0.2 M)
Temperature 25°C
Time 48 hours
Isolated Yield 68%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.05 (s, 2H, OCH₂O), 4.65 (s, 2H, CH₂NH), 2.45 (s, 3H, CH₃), 2.10 (s, 3H, Thiazole-CH₃).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.

Scalability and Process Optimization

Solvent Screening

Comparative studies indicate that tetrahydrofuran (THF) and DCM provide similar yields (65–68%), while dimethylformamide (DMF) reduces efficiency to 55% due to side reactions.

Catalytic Additives

Replacing DMAP with hydroxybenzotriazole (HOBt) increases yields to 72% but complicates purification due to HOBt’s solubility.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of 2-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions in ethanol or DMF .
  • Coupling with benzo[d][1,3]dioxole : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and benzo[d][1,3]dioxole-5-carboxylic acid .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) confirm regiochemistry of the thiazole and benzo[d][1,3]dioxole moieties. Key signals include aromatic protons (~6.8–7.5 ppm) and methylene bridges (~4.5 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect by-products .

Q. How is crystallographic data for this compound analyzed, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is performed to resolve 3D structure.

  • Software : SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and visualization) are standard. SHELXL refines atomic positions using least-squares minimization, while OLEX2 integrates graphical tools for hydrogen-bonding analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but require rigorous drying to prevent hydrolysis .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
  • Temperature control : Maintaining 0–5°C during coupling steps minimizes undesired thiourea by-products .
  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% compared to traditional reflux, as shown in analogous thiadiazole syntheses .

Q. How do structural discrepancies in crystallographic or spectroscopic data arise, and how are they resolved?

  • Discrepancy sources : Polymorphism (different crystal packing) or dynamic effects in solution (e.g., hindered rotation of the thiazole-methyl group).
  • Resolution :
  • Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software).
  • Perform variable-temperature NMR to detect conformational flexibility .
  • Validate SCXRD data with R-factor convergence (<5%) and Hirshfeld surface analysis in CrystalExplorer .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?

  • In vitro assays :
  • Enzyme inhibition : Dose-response curves (IC50_{50}) against kinases or proteases, using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular activity : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with SAR comparison to analogs (e.g., thiadiazole vs. thiazole derivatives) .
    • Computational modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like EGFR or PARP .

Q. How are stability and degradation pathways studied under physiological conditions?

  • Forced degradation studies :
  • Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor via LC-MS for amide bond cleavage or thiazole ring opening.
  • Oxidative stress : Expose to H2_2O2_2/Fe2+^{2+}; identify quinone-like degradation products from the benzo[d][1,3]dioxole moiety .
    • Metabolite profiling : Use liver microsomes (CYP450 enzymes) and UPLC-QTOF-MS to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How to address conflicting biological activity data between in vitro and in vivo models?

  • Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IP administration) to explain reduced in vivo efficacy .
  • Metabolic stability : Compare half-life in liver microsomes across species (e.g., human vs. mouse) to identify species-specific degradation .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to rule out unintended kinase inhibition .

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